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Compound of Interest

2-Chloro-N-methoxy-N-
Compound Name: _
methylacetamide

cat. No.: B1631021

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
versatile synthetic intermediate, 2-Chloro-N-methoxy-N-methylacetamide (CAS No: 67442-
07-3). The information presented herein is intended to support research and development
activities by providing detailed spectroscopic and procedural information.

Molecular Structure and Properties

2-Chloro-N-methoxy-N-methylacetamide is a Weinreb amide with the molecular formula
C4HsCINO2 and a molecular weight of 137.56 g/mol . Its structure is characterized by a central
acetamide backbone with a chlorine substituent on the alpha-carbon and methoxy and methyl
groups on the amide nitrogen. This compound typically appears as a white to light yellow solid
with a melting point in the range of 39-41 °C.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for 2-Chloro-N-
methoxy-N-methylacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
4.24 Singlet 2H -CHzCI
3.74 Singlet 3H -OCHs
3.22 Singlet 3H -NCHs

Solvent: CDCls,
Spectrometer

Frequency: 300 MHz

Table 2: Predicted 13C NMR Spectroscopic Data

Predicted Chemical Shift (8) ppm Carbon Assignment
~168 C=0 (Amide Carbonyl)
~62 -OCHs
~42 -CH2CI
~34 -NCHs

Note: These are predicted values based on
typical chemical shift ranges for the respective
functional groups. Experimental data was not

available in the searched literature.

Infrared (IR) Spectroscopy

An ATR-IR spectrum for this compound is available from Bio-Rad Laboratories, sourced from a
sample provided by Alfa Aesar, Thermo Fisher Scientific. While the full experimental spectrum
is not publicly available, the predicted key absorption bands are listed below.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?)

Functional Group Assignment

~2950-2850 C-H stretch (alkyl)
~1680 C=0 stretch (amide)
~1450 C-H bend (alkyl)
~1100 C-0O stretch (methoxy)
~750 C-Cl stretch
Note: These are predicted values based on
characteristic IR absorption frequencies for the
functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data
ml/z lon
138 [M+H]*

lonization Method: Chemical lonization (CI)

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

e 2-Chloro-N-methoxy-N-methylacetamide (5-10 mg)

o Deuterated chloroform (CDCIs)
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e NMR tube

e Pipette

» Vortex mixer (optional)
Procedure:

e Accurately weigh 5-10 mg of 2-Chloro-N-methoxy-N-methylacetamide and transfer it into a
clean, dry NMR tube.

e Add approximately 0.6-0.7 mL of CDClIs to the NMR tube.

o Securely cap the NMR tube and gently agitate it until the sample is completely dissolved. A
vortex mixer can be used for a short duration if necessary.

e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

e Acquire the *H NMR spectrum using a standard pulse program. Typical parameters include a
30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-2 seconds.

e For the 13C NMR spectrum, use a proton-decoupled pulse program. Due to the lower natural
abundance and sensitivity of the 13C nucleus, a larger number of scans and a longer
relaxation delay may be required.

e Process the acquired free induction decay (FID) by applying a Fourier transform, phase
correction, and baseline correction.

» Reference the spectra to the residual solvent peak of CDCIs (6 7.26 ppm for *H and & 77.16
ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:
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2-Chloro-N-methoxy-N-methylacetamide (solid)

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
Spatula

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes

Procedure:

Ensure the ATR crystal is clean by wiping it with a lint-free cloth dampened with isopropanol
or acetone.

Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

Place a small amount of solid 2-Chloro-N-methoxy-N-methylacetamide onto the ATR
crystal using a clean spatula, ensuring complete coverage of the crystal surface.

Apply pressure using the spectrometer's pressure arm to ensure good contact between the
sample and the crystal.

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-
noise ratio over a range of 4000 to 400 cm~1.

After the measurement, release the pressure arm, remove the sample, and clean the ATR
crystal thoroughly.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

e 2-Chloro-N-methoxy-N-methylacetamide

» Appropriate solvent (e.g., methanol, acetonitrile)
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e Vials

e Syringe and filter (if necessary)

o Mass spectrometer (e.g., with Chemical lonization or Electrospray lonization source)
Procedure:

o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent.
Further dilution to the low pg/mL or ng/mL range may be necessary depending on the
instrument's sensitivity.

« If the solution contains any particulate matter, filter it through a syringe filter to prevent
clogging of the instrument.

 Introduce the sample into the mass spectrometer. This can be done via direct infusion using
a syringe pump or through a chromatographic system like an HPLC or GC.

e Acquire the mass spectrum in positive ion mode. For Chemical lonization (Cl), methane or
isobutane can be used as the reagent gas. For Electrospray lonization (ESI), the mobile
phase will influence ionization.

e Analyze the resulting spectrum for the molecular ion peak (e.g., [M+H]*) to confirm the
molecular weight.

« |If tandem mass spectrometry (MS/MS) capabilities are available, select the molecular ion
and subject it to collision-induced dissociation to obtain a fragmentation pattern, which can
provide further structural information.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for
the spectroscopic analysis of 2-Chloro-N-methoxy-N-methylacetamide and the relationship
between the different spectroscopic techniques.
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Caption: Workflow for the spectroscopic analysis of 2-Chloro-N-methoxy-N-
methylacetamide.
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Caption: Relationship between spectroscopic techniques and derived structural information.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Chloro-N-methoxy-N-
methylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631021#spectroscopic-data-nmr-ir-ms-of-2-chloro-
n-methoxy-n-methylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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